Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate
Description
Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate is a chiral bicyclic amino acid derivative with the molecular formula C₁₇H₂₁NO₄ and a molecular weight of 303.35 g/mol . Its structure features a bicyclo[1.1.1]pentane moiety, a rigid bioisostere that mimics steric and electronic properties of tert-butyl or aromatic groups, combined with a benzyloxycarbonyl (Cbz) protecting group on the amino functionality and a methyl ester on the carboxylic acid. This compound is primarily used as an intermediate in organic synthesis, particularly in peptide chemistry and drug discovery, where its bicyclic framework enhances metabolic stability and bioavailability .
Properties
Molecular Formula |
C17H21NO4 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
methyl (2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H21NO4/c1-21-15(19)14(10-17-7-13(8-17)9-17)18-16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,20)/t13?,14-,17?/m0/s1 |
InChI Key |
WYYZALYQKHMAHX-UUCFBXCCSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC12CC(C1)C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(CC12CC(C1)C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Radical Addition to [1.1.1]Propellane
- The bicyclo[1.1.1]pentane radical is generated by homolytic cleavage of [1.1.1]propellane under photochemical or catalytic conditions.
- Radical precursors such as carboxylic acids or organohalides are used to generate alkyl radicals that add to [1.1.1]propellane, opening the central bond and forming the bicyclo[1.1.1]pentanyl radical intermediate.
- This intermediate can then be trapped by suitable reagents (e.g., boronates) or further functionalized to install the bicyclo[1.1.1]pentane substituent on the amino acid backbone.
This method allows a one-step construction of bicyclo[1.1.1]pentane-substituted compounds with broad substrate scope and functional group tolerance.
Specific Application to Amino Acid Derivatives
- Amino acid derivatives bearing a suitable radical precursor group (e.g., a carboxylate or halide at the 3-position) can be subjected to radical addition with [1.1.1]propellane to yield bicyclo[1.1.1]pentanyl-substituted amino acid esters.
- Protection of the amino group as benzyloxycarbonyl carbamate (Cbz) is typically done prior to or after the radical addition step depending on the synthetic route.
Protection and Esterification Steps
- The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions to form the benzyloxycarbonylamino moiety.
- The carboxylic acid functionality is esterified with methanol under acidic or coupling reagent conditions to yield the methyl ester.
Representative Synthetic Route
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Preparation of amino acid precursor | Starting from (S)-2-amino-3-hydroxypropanoic acid or derivative | Amino acid backbone with free amino and carboxyl groups |
| 2. Amino protection | Benzyloxycarbonyl chloride, base (e.g., NaHCO3), solvent (e.g., dioxane/water) | Formation of benzyloxycarbonylamino acid |
| 3. Introduction of bicyclo[1.1.1]pentane substituent | Radical addition of [1.1.1]propellane using photoredox catalysis or radical initiator, with suitable radical precursor on amino acid side chain | Formation of bicyclo[1.1.1]pentanyl-substituted amino acid derivative |
| 4. Esterification | Methanol, acid catalyst (e.g., HCl or H2SO4) or coupling reagents (e.g., DCC, EDC) | Formation of methyl ester of the amino acid |
Optimization and Yield Considerations
- The radical addition step is sensitive to the nature of the radical precursor; primary alkyl radicals tend to give better yields due to lower steric hindrance.
- Photochemical conditions with 390 nm LED irradiation and solvents like dimethylacetamide (DMA) have been reported to optimize radical addition efficiency.
- Protection and esterification steps are standard and typically proceed in good yields.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Amino protection | Benzyloxycarbonyl chloride, NaHCO3, aqueous-organic solvent | Mild, selective for amino group |
| Radical addition | [1.1.1]Propellane (1.5 equiv), radical precursor (1 equiv), B2pin2 (3 equiv), DMA, 16 h, 390 nm LED | Photoredox or radical initiation; strain-release driven |
| Esterification | Methanol, acid catalyst or coupling reagents, room temp to reflux | Standard esterification protocols |
| Yield range | 50-85% overall depending on substrate and conditions | Radical step critical for overall yield |
Research Findings and Literature Data
- The bicyclo[1.1.1]pentane radical intermediate exhibits partial sp2 character, facilitating selective radical trapping and addition.
- The strain-release mechanism of [1.1.1]propellane cleavage provides strong thermodynamic driving force, enabling formation of bicyclo[1.1.1]pentane-substituted amino acid esters in a single step from suitable precursors.
- Incorporation of bicyclo[1.1.1]pentane moieties is increasingly exploited in medicinal chemistry to replace phenyl or tert-butyl groups, enhancing metabolic stability and modulating physicochemical properties.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of bicyclo[1.1.1]pentane derivatives on biological systems.
Industry: The compound can be used in the development of new materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and selectivity for certain targets, thereby modulating its biological activity. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous derivatives, focusing on protecting groups, functional groups, and substituents. Key differences in physicochemical properties and applications are highlighted.
Table 1: Structural and Functional Comparison
Note: CAS 24520-60-3 in may refer to a stereoisomer or alternate synthetic route; verification is recommended .
Key Findings:
Protecting Group Impact: Cbz (Benzyloxycarbonyl): Stable under acidic and basic conditions but requires hydrogenolysis for removal, limiting compatibility with reducing environments . Boc (tert-Butoxycarbonyl): Cleaved under mild acidic conditions (e.g., trifluoroacetic acid), making it preferable for stepwise syntheses .
Functional Group Differences :
- Methyl ester derivatives exhibit higher lipophilicity, favoring membrane permeability in drug candidates.
- Carboxylic acid variants are water-soluble and ideal for conjugation reactions (e.g., amide bond formation) .
Substituent Effects :
Biological Activity
Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate, also known by its CAS number 2940861-58-3, is a compound of interest in the field of medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 303.35 g/mol. The compound features a bicyclic structure, which is significant for its biological activity.
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Properties : Compounds containing benzyloxycarbonyl groups have been shown to possess antimicrobial activity, potentially inhibiting bacterial growth.
- Anticancer Activity : Some derivatives of amino acids exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also have similar properties.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives with benzyloxycarbonyl groups were effective against Gram-positive bacteria, highlighting the potential of this compound in developing new antibiotics .
- Cytotoxicity in Cancer Research : In vitro studies on related compounds have shown promising results in inhibiting the proliferation of cancer cells, particularly in breast and colon cancer models . This suggests a need for further investigation into the specific effects of this compound.
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Protection Strategies : Protecting groups are essential in synthesizing amino acids to avoid unwanted reactions during synthesis.
- Coupling Reactions : The formation of peptide bonds through coupling reactions is crucial for creating this compound from its precursors.
Summary of Biological Activities
Q & A
Q. Basic
- X-ray Crystallography : Provides unambiguous confirmation of absolute configuration, particularly for the bicyclo fragment and Cbz-protected amine .
- Circular Dichroism (CD) : Detects Cotton effects near 220 nm (amide π→π* transitions) to verify the (2S) configuration .
- Chiral HPLC : Baseline separation of enantiomers using cellulose-based columns (e.g., Daicel CHIRALCEL OD-H) with retention time consistency against a racemic standard .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns to rule out impurities .
How can researchers optimize catalytic systems for asymmetric synthesis of the bicyclo[1.1.1]pentane fragment?
Advanced
Asymmetric synthesis of bicyclo[1.1.1]pentanes requires chiral ligands to induce enantioselectivity. Key strategies include:
- Palladium Catalysis : Use of (R)-BINAP or Josiphos ligands with Pd(OAc) in Suzuki-Miyaura couplings to control axial chirality .
- Organocatalysis : Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) for enantioselective [2+2] cycloadditions, achieving >90% ee under UV light .
- Ligand Screening : High-throughput screening of phosphine/amine ligands (e.g., XuPhos, DTBM-SEGPHOS) to optimize turnover frequency (TOF) and enantiomeric excess (ee) .
Reaction monitoring via in situ IR or Raman spectroscopy helps identify intermediates and adjust conditions (e.g., solvent polarity, temperature) in real time .
What strategies mitigate solubility challenges during enzymatic assays involving this compound?
Advanced
The bicyclo[1.1.1]pentane group’s hydrophobicity often reduces aqueous solubility. Solutions include:
- Co-solvent Systems : Use 5–10% DMSO or cyclodextrin-based solubilizers (e.g., HP-β-CD) to maintain compound stability .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance solubility, which are cleaved in vivo .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability in cell-based assays .
Validate solubility using dynamic light scattering (DLS) and nephelometry, ensuring concentrations remain above the IC during assays .
How do electronic effects of the bicyclo[1.1.1]pentane group impact the compound's reactivity in nucleophilic substitution reactions?
Advanced
The electron-deficient nature of the bicyclo[1.1.1]pentane bridgehead (due to strain-induced hyperconjugation) increases susceptibility to nucleophilic attack. For example:
- S2 Reactions : The bicyclo group’s rigidity aligns the leaving group (e.g., Br) anti-periplanar to incoming nucleophiles (e.g., amines), accelerating substitution rates 10–100× compared to linear analogs .
- Computational Modeling : Frontier molecular orbital (FMO) analysis shows reduced LUMO energy at the bridgehead carbon, favoring nucleophilic interactions .
Experimental validation via kinetic studies (e.g., Hammett plots) using para-substituted nucleophiles further correlates electronic effects with reaction rates .
What are the key considerations for scaling up the synthesis of this compound while maintaining enantiopurity?
Q. Advanced
- Catalyst Loading : Reduce Pd or Cu catalyst loadings to <1 mol% via ligand-accelerated catalysis to minimize costs and metal contamination .
- Continuous Flow Reactors : Improve heat/mass transfer for photochemical steps, ensuring consistent UV exposure and reducing side reactions .
- Crystallization-Induced Diastereomer Transformation (CIDT) : Use chiral resolving agents (e.g., L-tartaric acid) to preferentially crystallize the desired enantiomer, achieving >99% ee .
- Process Analytical Technology (PAT) : Implement inline FTIR or UV/Vis to monitor critical quality attributes (CQAs) like ee and yield in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
